molecular formula C20H22N4O2 B15141725 Hdac-IN-27

Hdac-IN-27

Cat. No.: B15141725
M. Wt: 350.4 g/mol
InChI Key: XGCLYPPRQZTIBB-UHFFFAOYSA-N
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Description

Hdac-IN-27 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases, such as this compound, are of significant interest in the field of epigenetics and cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells .

Preparation Methods

The synthesis of Hdac-IN-27 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of this intermediate with a suitable reagent under specific conditions to yield this compound. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

Hdac-IN-27 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Hdac-IN-27 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling. In biology, this compound is employed to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle progression, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers and other diseases associated with dysregulated histone deacetylase activity. In industry, this compound is used in the development of new drugs and therapeutic strategies targeting histone deacetylases .

Mechanism of Action

Hdac-IN-27 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylases, and its effects are mediated through pathways involved in cell cycle regulation, apoptosis, and differentiation .

Comparison with Similar Compounds

Hdac-IN-27 is unique among histone deacetylase inhibitors due to its specific structure and selectivity for certain histone deacetylase isoforms. Similar compounds include other histone deacetylase inhibitors such as vorinostat, romidepsin, and panobinostat. These compounds share a common mechanism of action but differ in their chemical structures, selectivity profiles, and therapeutic applications. This compound’s unique structure allows for specific interactions with its target enzymes, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[[4-(propylaminocarbamoyl)phenyl]methyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H22N4O2/c1-2-11-22-24-19(25)15-9-7-14(8-10-15)13-21-20(26)18-12-16-5-3-4-6-17(16)23-18/h3-10,12,22-23H,2,11,13H2,1H3,(H,21,26)(H,24,25)

InChI Key

XGCLYPPRQZTIBB-UHFFFAOYSA-N

Canonical SMILES

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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